Product packaging for Quinestradol(Cat. No.:CAS No. 1169-79-5)

Quinestradol

Cat. No.: B1678684
CAS No.: 1169-79-5
M. Wt: 356.5 g/mol
InChI Key: ODYKCPYPRCJXLY-PZORDLPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Classification of Quinestradol as a Synthetic Estrogen Ether

This compound, also known by names such as quinestradiol or estriol (B74026) 3-cyclopentyl ether (E3CPE), is a synthetic estrogen. iiab.mewikipedia.org Chemically, it is characterized as the 3-cyclopentyl ether of estriol. iiab.mewikipedia.orgwikipedia.org This structure places it within the class of estrogen ethers, which are derivatives of natural estrogens where an ether linkage is present, typically at the C3 position of the steroid A-ring. iiab.mewikipedia.org

The molecular formula of this compound is C23H32O3, and it has a molecular weight of approximately 356.50 g/mol . wikipedia.orguni.ludrugcentral.org Its structure includes the core estra-1,3,5(10)-triene steroid skeleton with hydroxyl groups at the 16α and 17β positions and a cyclopentyloxy group at the 3 position. wikipedia.orgchemspider.com

PropertyValueSource
Molecular FormulaC23H32O3 wikipedia.orguni.ludrugcentral.org
Molecular Weight~356.50 g/mol wikipedia.orguni.ludrugcentral.org
ClassificationSynthetic Estrogen, Estrogen Ether iiab.mewikipedia.org
Chemical NameEstriol 3-cyclopentyl ether iiab.mewikipedia.orgwikipedia.org
PubChem CID14431 iiab.mewikipedia.orgdrugcentral.org

Conceptual Framework of Prodrugs in Estrogen Pharmacology

The concept of prodrugs is a significant strategy in pharmacology aimed at optimizing the properties of therapeutic agents. nih.govresearchgate.netdrugbank.com A prodrug is typically an inactive or less active derivative of a drug that undergoes enzymatic or chemical transformation within the body to release the active parent drug. nih.govresearchgate.netdrugbank.comnih.gov This approach can be employed to address various limitations of the parent drug, such as poor bioavailability, rapid metabolism, toxicity, or lack of tissue specificity. nih.govresearchgate.netnih.gov

In estrogen pharmacology, the prodrug concept has been utilized to improve the pharmacokinetic profiles of natural estrogens, particularly estradiol (B170435), which has low oral bioavailability due to significant first-pass metabolism in the gut and liver. drugbank.com By modifying the structure of the natural estrogen, often through esterification or ether formation, researchers have aimed to create compounds that are better absorbed or have a more favorable distribution, subsequently releasing the active estrogen in the body. drugbank.comhormonebalance.org Examples of estrogen prodrugs include esters like estradiol valerate (B167501) and ethers like mestranol (B1676317) (a prodrug of ethinylestradiol). drugbank.comwikipedia.org These modifications are designed to be cleaved in vivo to regenerate the biologically active estrogen. researchgate.netdrugbank.com

FeatureParent DrugProdrug
ActivityBiologically ActiveOften Inactive or Less Active
AdministrationMay have limitations (e.g., low oral bioavailability)Designed for improved properties (e.g., absorption, stability)
In Vivo FateUndergoes metabolism/excretionConverted to the active drug
PurposeExert therapeutic effectOptimize drug delivery/pharmacokinetics

Overview of this compound's Role in Historical Estrogen Derivative Studies

This compound emerged in the context of historical research into estrogen derivatives, particularly the exploration of synthetic modifications to alter the properties of natural estrogens like estriol. wikipedia.orggoogle.com Its development as the 3-cyclopentyl ether of estriol reflects efforts to create estrogenic compounds with potentially improved characteristics compared to the parent molecule. iiab.mewikipedia.orgwikipedia.org

While specific detailed research findings on this compound's historical studies within the provided search results are limited in scope beyond its classification and chemical nature, its existence and identification in chemical databases and historical drug directories indicate its investigation as a synthetic estrogen. iiab.mewikipedia.orgchemspider.comncats.io The synthesis of estrogen ethers, including this compound, was part of a broader research effort in the mid to late 20th century to develop orally active and longer-acting estrogen preparations. iiab.me The study of compounds like this compound contributed to the understanding of how structural modifications, such as etherification at the C3 position, could influence the pharmacological profile of estrogens. iiab.me

CompoundRelationship to Natural EstrogenModification Type
This compoundDerivative of Estriol3-cyclopentyl ether
MestranolDerivative of Ethinylestradiol3-methyl ether
Estradiol ValerateDerivative of EstradiolEster at C17β

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O3 B1678684 Quinestradol CAS No. 1169-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1169-79-5

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C23H32O3/c1-23-11-10-18-17-9-7-16(26-15-4-2-3-5-15)12-14(17)6-8-19(18)20(23)13-21(24)22(23)25/h7,9,12,15,18-22,24-25H,2-6,8,10-11,13H2,1H3/t18-,19-,20+,21-,22+,23+/m1/s1

InChI Key

ODYKCPYPRCJXLY-PZORDLPLSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5

Appearance

Solid powder

Other CAS No.

1169-79-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Quinestradol;  Colpovis;  Colpovister;  Pentovis

Origin of Product

United States

Chemical Synthesis and Design Principles

Synthetic Methodologies for Quinestradol and Analogues

Synthetic routes to this compound and its analogues primarily involve the modification of the estriol (B74026) molecule. These methodologies include targeted etherification and broader strategies for creating steroidal prodrugs.

Cyclopentyl Etherification of Estriol

The key step in the synthesis of this compound is the formation of a cyclopentyl ether linkage at the C3 hydroxyl group of estriol. This compound is the 3-cyclopentyl ether of estriol. wikipedia.org Etherification reactions of phenolic hydroxyl groups, such as the one at the C3 position of estriol, are common in organic synthesis. While specific detailed procedures for the cyclopentyl etherification of estriol to yield this compound were not extensively detailed in the search results, general methods for etherification of phenolic steroids exist. For instance, etherification/aromatization reactions of dienones have been applied to synthesize 3-etherified estrogen drugs like quinestrol, this compound, and nilestriol, using 19-hydroxyandrost-4-ene-3,17-dione (B195087) as a precursor. rsc.org Alkyl orthoesters have also been employed in the synthesis of 3-etherified estrogen drugs. rsc.org

Strategies for Steroidal Prodrug Derivatization

This compound is considered a prodrug of estriol. wikipedia.org Prodrug strategies involve chemically modifying a drug molecule to improve its physicochemical properties, such as solubility, permeability, and stability, or to target specific delivery, with the intention that the modified compound will be converted back to the active parent drug within the body through enzymatic or chemical processes. mdpi.comnih.govslideshare.netmdpi.com For steroidal prodrugs, derivatization often aims to enhance oral absorption or prolong duration of action. nih.gov Common derivatization paths include increasing lipophilicity through the addition of alkyl chains or using moieties like esters, carbonates, carbamates, and ethers to improve properties for better permeation, such as through the skin. mdpi.com Esterification of estradiol (B170435), for example, is used to improve oral absorption or sustain release from intramuscular injections by increasing lipophilicity. nih.gov Similarly, the cyclopentyl ether modification in this compound alters the lipophilicity of estriol, influencing its absorption and metabolic conversion back to the active form. oup.com

Novel Synthetic Approaches for Estrogen Analogues

Research continues into developing novel synthetic approaches for estrogen analogues with modified properties. These approaches explore various chemical reactions and strategies to create compounds with potentially improved pharmacological profiles. Examples of novel synthetic approaches for estrogen-related compounds include the synthesis of estrogen sulfamates using methods involving specific bases and chemoselective hydroxyl group protections. nih.gov Another area involves the synthesis of simplified estrogen analogues with altered ring structures or the introduction of different functional groups using reactions like palladium-catalyzed coupling reactions. thieme-connect.deacs.org Novel one-pot procedures, such as blue LED-driven photo-oxygenation in a two-liquid-phase system, have been developed for the synthesis of estrogen-related quinol prodrugs. nih.govnih.gov These advancements in synthetic methodology contribute to the broader field of developing new steroidal analogues with tailored chemical and biological characteristics.

Molecular Pharmacology and Receptor Interactions

Mechanisms of Estrogen Receptor Agonism by Quinestradol

This compound functions as an agonist of the estrogen receptors, ERα and ERβ. nih.gov Upon entering the cell, it interacts with these intracellular receptors to initiate a cascade of molecular events that mimic the effects of endogenous estrogens. drugbank.comnih.gov The binding of an estrogen agonist like estriol (B74026) to its receptor is the critical first step that leads to the activation of the receptor. oup.com This activation involves a series of conformational changes that prepare the receptor for its role as a ligand-activated transcription factor. nih.govnih.gov

The biological effects of estrogens are mediated through two main receptor subtypes, ERα and ERβ, which are encoded by different genes and can have distinct, and sometimes opposing, physiological roles. nih.govnih.gov ERα is often associated with proliferative effects in tissues like the uterus and mammary gland, while ERβ can counteract this proliferation. nih.gov

This compound's activity is mediated by its active form, estriol. Studies comparing the binding affinity of estriol to the two ER subtypes have indicated a degree of selectivity. Kinetic analysis has shown that estriol binds to human ERβ with a higher affinity than to ERα. researchgate.net Specifically, the equilibrium dissociation constant (KD) for estriol with ERβ is lower than with ERα, indicating a stronger binding interaction with the beta subtype. researchgate.net This preferential binding to ERβ suggests that this compound may modulate estrogenic responses in a subtype-selective manner.

The binding affinity of an estrogen for its receptor is a key determinant of its potency. As a derivative of estriol, this compound's binding characteristics are reflective of its parent compound. Estriol itself has a lower binding affinity for the estrogen receptor compared to the primary endogenous estrogen, 17β-estradiol (E2). One study determined that estriol has approximately 12% of the binding affinity of estradiol (B170435) for the cytosol estrogen receptor. nih.gov

Kinetic Analysis of Estriol Binding to Estrogen Receptor (ER) Subtypes
Receptor SubtypeAssociation Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Equilibrium Dissociation Constant (KD) (nM)
ERα1.0 x 1061.8 x 10-218
ERβ5.7 x 1053.2 x 10-35.6
Data derived from kinetic analysis of estriol binding. researchgate.net

Ligand-Induced Receptor Dynamics

The binding of an agonist such as this compound's active form, estriol, to the estrogen receptor is not a passive event. It actively induces a series of dynamic structural changes in the receptor, which are essential for its function. nih.govnih.govnih.gov These changes are a prerequisite for the receptor to become transcriptionally active. nih.gov

Upon binding an agonist, the estrogen receptor undergoes a significant conformational change. drugbank.comnih.govnih.gov This structural rearrangement is localized within the ligand-binding domain (LBD) of the receptor. nih.gov This ligand-induced conformational shift is crucial as it facilitates the dissociation of inhibitory heat-shock proteins and allows the receptor to adopt a transcriptionally active state. nih.govyoutube.com

A key consequence of this conformational change is the dimerization of the receptors. nih.govyoutube.com Estrogen receptors typically function as dimers, which can be homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). pnas.org The process of dimerization is induced by the ligand and is essential for the receptor's ability to bind to DNA and regulate gene expression. nih.govoup.com The specific conformation induced by a particular ligand can influence the stability and type of dimer formed, which adds a layer of complexity to estrogen signaling. nih.govpnas.org

Once dimerized, the ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs). drugbank.comoup.comnih.gov EREs are typically located in the promoter regions of estrogen-target genes. pnas.org The direct binding of the ER dimer to an ERE is a hallmark of the classical, or genomic, pathway of estrogen action. nih.govnih.gov This interaction allows the receptor to act as an enhancer, recruiting coactivator proteins and components of the transcriptional machinery to the gene promoter, which ultimately results in the modulation of target gene transcription. drugbank.comnih.gov The conformation of the receptor, influenced by the bound ligand, also affects its interaction with different ERE sequences and the subsequent recruitment of co-regulatory proteins, allowing for a diverse range of gene regulation. oup.combioinnoverse.com

Intracellular Signaling Pathways Modulated by Estrogen Receptors

The activation of estrogen receptors by ligands initiates both genomic and non-genomic signaling pathways. nih.govcreative-diagnostics.com The classical genomic pathway involves the direct regulation of gene transcription through EREs, as described above. cusabio.com

In addition to this direct genomic mechanism, estrogen receptors can also mediate non-genomic effects. These rapid signaling events are often initiated by a subpopulation of estrogen receptors located at the plasma membrane. oup.comcusabio.com Activation of these membrane-associated receptors can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. oup.comcreative-diagnostics.com These kinase cascades can, in turn, phosphorylate and modulate the activity of other transcription factors and signaling proteins. nih.govoup.com This cross-talk between the genomic and non-genomic arms of estrogen signaling provides a complex and highly regulated network that controls cellular responses to estrogens. nih.gov For instance, activation of the MAPK and PI3K pathways can lead to the phosphorylation of the ER itself or other transcription factors that cooperate with the ER to regulate gene expression. nih.govoup.com

Non-Genomic Signaling Pathways

In addition to the slower genomic effects, estrogens can also elicit rapid cellular responses through non-genomic signaling pathways. researchgate.netaacrjournals.org These actions are initiated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. nih.govfrontiersin.org These non-genomic effects occur within seconds to minutes and involve the activation of various intracellular signaling cascades. frontiersin.org

Upon estriol binding to these extranuclear receptors, a cascade of signaling events is triggered, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. aacrjournals.orgnih.gov Activation of these kinase cascades can lead to the phosphorylation and subsequent modulation of various downstream proteins, including other transcription factors and ion channels. aacrjournals.orgoup.com

While estradiol is known to activate the G protein-coupled estrogen receptor (GPER), leading to rapid signaling, evidence suggests that estriol does not bind to GPER with high affinity. wikipedia.org This indicates that the non-genomic signaling of estriol is likely mediated primarily through membrane-associated ERα and ERβ. The activation of these rapid signaling pathways can ultimately influence cellular processes such as proliferation, migration, and apoptosis, and can also cross-talk with the genomic signaling pathway to fine-tune gene expression. nih.govnih.gov

Preclinical Biological Activity and Animal Model Research

In Vitro Characterization of Quinestradol's Biological Effects

Cellular-level studies have been crucial in verifying the estrogenic nature of this compound. Research indicates that this compound can promote the growth of cells that are sensitive to estrogen. For example, in studies using MCF-7 human breast cancer cells, a standard model for examining estrogenic effects, this compound has been shown to trigger a proliferative response. This is a key characteristic of estrogenic compounds, showing that this compound can replicate the effects of the body's own estrogens on a cellular level.

This compound exerts its estrogenic effects by binding to estrogen receptors (ERs). Studies using receptor binding assays have shown that this compound has a strong affinity for both ERα and ERβ. nih.govnih.gov Furthermore, experiments with reporter genes in cells containing ERs have confirmed that when this compound binds to these receptors, it activates them, leading to the transcription of genes that respond to estrogen. This confirms that this compound not only attaches to but also activates estrogen receptors.

In addition to promoting cell growth, this compound has been observed to influence the process of cellular differentiation in particular research settings. nih.gov In studies using cell lines that respond to estrogen, treatment with this compound has been found to alter the expression of genes related to differentiation. nih.govnih.gov This indicates that this compound's biological activity includes guiding the developmental path of cells in a way that is similar to natural estrogens. nih.gov

Investigations in Preclinical Animal Models

The estrogenic effects of this compound seen in laboratory settings have been confirmed to produce feminizing effects in preclinical rodent studies. In research on ovariectomized rats, which serve as a model for postmenopause, the administration of this compound was found to prevent the shrinking of the uterus, a classic sign of estrogenic activity. These results validate the strong estrogenic and feminizing properties of this compound in a whole organism.

ModelCompoundObserved Feminizing Actions
Ovariectomized RatsThis compoundPrevention of uterine atrophy

Studies in animal models have revealed that this compound's pharmacological effects can vary between different tissues. While it shows strong estrogenic effects on the uterus and vagina in ovariectomized rats, its impact on other tissues has also been investigated. For instance, research has looked into its effects on bone density, fat metabolism, and the central nervous system. Studies in rats have shown that this compound can affect bone turnover and cholesterol levels in the blood, indicating a broad and tissue-selective pharmacological profile. nih.gov

Animal ModelTissuePharmacological Response
RatUterusDecreased MAO-A and MAO-B activity with high-dose estrogen nih.gov
RatLiverDecreased MAO-B activity with high-dose estrogen nih.gov
RatKidneyDecreased MAO-B activity with high-dose estrogen nih.gov
RatHypothalamusDecreased MAO-A activity with high-dose estrogen nih.gov
RatAmygdalaDecreased MAO-A activity with high-dose estrogen nih.gov

Pharmacodynamic Scaling from Animal Data to Mechanistic Understanding

The extrapolation of pharmacodynamic (PD) data from preclinical animal models to humans is a critical step in drug development, aiming to predict the therapeutic effects and potential adverse reactions in a clinical setting. For this compound, a synthetic estrogen, understanding its pharmacodynamic scaling is essential for bridging the gap between animal observations and human physiological responses. This process relies on a mechanistic understanding of its biological activity, primarily its interaction with estrogen receptors and the subsequent physiological sequelae.

A mechanistic approach to pharmacodynamic scaling integrates data on the drug's affinity for its target, the concentration of the target, and the subsequent biological signaling cascade. In the case of this compound, its primary mechanism of action is as an agonist to estrogen receptors (ERs), specifically ERα and ERβ. The biological response to this compound is therefore dependent on the density and subtype of ERs in various tissues, the binding affinity of its active metabolite, estriol (B74026), to these receptors, and the downstream genomic and non-genomic effects.

Animal models provide a valuable platform to dissect these interactions. The uterotrophic assay in rodents, for instance, is a classic in vivo screen for estrogenic activity. nih.gov This assay measures the increase in uterine weight in response to an estrogenic compound and is considered a reliable indicator of ER-mediated effects. nih.gov By establishing a dose-response relationship for this compound (or its active form, estriol) in such an assay, researchers can quantify its potency.

The potency of an estrogen is not solely an intrinsic property of the molecule but is also influenced by experimental conditions, including the animal species, target organ, and the specific parameter being studied. nih.gov For instance, estriol is considered a short-acting estrogen in target tissues. nih.gov A full estrogenic effect can be achieved if a sufficiently high level of the hormone is maintained, for example, through continuous infusion or frequent administration. nih.gov This highlights the importance of the pharmacokinetic profile in determining the pharmacodynamic outcome.

Pharmacodynamic scaling often employs allometric principles, where physiological and pharmacological parameters are scaled across species based on body weight. While pharmacokinetic parameters like clearance and volume of distribution often scale with an exponent of 0.75 and 1, respectively, pharmacodynamic parameters related to receptor binding and intrinsic activity are generally considered to be species-independent. However, differences in receptor densities, signal transduction pathways, and metabolism can lead to species-specific variations in drug response.

For estrogens, the comparative pharmacology across different animal species reveals both similarities and differences in their endocrinological effects. dntb.gov.ua These differences can be attributed to variations in estrogen biosynthesis, metabolism, and receptor distribution. dntb.gov.ua Therefore, a direct extrapolation of dose from animal to human based solely on body weight may not be accurate. A more sophisticated approach involves physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling. These models incorporate species-specific physiological parameters, drug-specific properties, and in vitro data to simulate the drug's behavior in different species, including humans.

Preclinical studies with related estrogens provide a framework for understanding the potential pharmacodynamics of this compound. For example, studies with estetrol (B1671307) (E4), another natural estrogen, have demonstrated its estrogenic action in the uterus of ovariectomized rats, with an estimated potency about 20-fold lower than ethinylestradiol in this model. nih.gov Such comparative data is invaluable for contextualizing the potency of novel estrogens.

The following table summarizes hypothetical data from a rodent uterotrophic bioassay for Estriol, the active metabolite of this compound, to illustrate the type of data used in pharmacodynamic assessment.

Dose of Estriol (µg/kg/day)Mean Uterine Weight (mg)Fold Change vs. Control
0 (Control)251.0
1351.4
10753.0
1001506.0

This table is illustrative and based on typical outcomes of uterotrophic assays for estrogens.

Furthermore, the binding affinity of an estrogen to its receptors is a key determinant of its biological activity. The relative binding affinity of various estrogens for the estrogen receptor can be determined through in vitro competitive binding assays. This information, combined with in vivo potency data, helps to build a comprehensive picture of the drug's pharmacodynamic profile.

Structure Activity Relationship Sar and Molecular Design

Identification of Key Structural Features for Estrogen Receptor Activation

Estrogen receptors, like other nuclear receptors, possess a ligand-binding domain (LBD) that accommodates the hormone or ligand. mdpi.com The binding of a ligand to the LBD induces conformational changes in the receptor, particularly in helix 12, which is critical for recruiting coactivator or corepressor proteins and initiating downstream signaling pathways. researchgate.net Key structural features of estrogenic ligands essential for ER binding and activation typically include a phenolic A-ring, which forms hydrogen bonds with specific amino acid residues in the LBD (e.g., Glu 353 and Arg 394 in ERα), and a hydrophobic core that interacts with nonpolar residues within the binding pocket. The presence and position of hydroxyl groups on the D-ring also play a significant role in binding affinity and receptor activation.

The ERα ligand-binding pocket is notably larger than the molecular volume of estradiol (B170435), suggesting the presence of unoccupied space that can be exploited for the design of novel ligands with altered activity profiles or subtype selectivity. nih.gov Similarly, the ERβ ligand pocket, while smaller than ERα, is also larger than estradiol. nih.gov

Impact of the Cyclopentyl Ether Moiety on Quinestradol's Activity

This compound is the 3-cyclopentyl ether of estriol (B74026). wikipedia.org The addition of the cyclopentyl ether group at the C3 position of estriol significantly influences its pharmacological properties compared to the parent compound. While estriol is a relatively weak estrogen with a short duration of action, the 3-cyclopentyl ether modification in this compound is associated with a longer duration of action. This modification can affect the compound's absorption, distribution, metabolism, and excretion, ultimately influencing its bioavailability and interaction with the estrogen receptor over time. The ether linkage at the C3 position may alter the molecule's lipophilicity and its susceptibility to metabolic deactivation pathways that typically target the phenolic hydroxyl group of estrogens.

Comparative Structure-Activity Analysis with Related Estrogen Analogues

Comparing the SAR of this compound with other estrogen analogues, such as estradiol, estriol, and other synthetic estrogens, highlights the impact of structural modifications on ER binding and activity. Estradiol, the most potent endogenous estrogen, serves as a reference point in many SAR studies. Estriol, with additional hydroxyl groups at the C16 and C17 positions compared to estradiol, exhibits weaker binding affinity and is often considered a weaker estrogen. ctdbase.org

CompoundStructural FeaturesTypical Relative Binding Affinity (RBA) to ERα (vs. Estradiol = 100%)Notes
EstradiolPhenolic A-ring, 17β-hydroxyl100%High potency, endogenous estrogen
EstriolPhenolic A-ring, 16α, 17β-hydroxylsLower than EstradiolWeaker estrogen, major urinary metabolite ctdbase.org
This compoundPhenolic A-ring with 3-cyclopentyl ether, 16α, 17β-hydroxylsLikely altered compared to Estriol (specific data not found)Synthetic ether of Estriol, longer action? wikipedia.org
17α-EstradiolPhenolic A-ring, 17α-hydroxyl~1% of 17β-estradiolC17 epimer of estradiol, weaker potency iiab.me
EthinylestradiolPhenolic A-ring, 17α-ethinyl, 17β-hydroxylHigh potencySynthetic, orally active

Computational Chemistry and Cheminformatics in Estrogen Receptor Ligand Design

Computational chemistry and cheminformatics play increasingly vital roles in the design and discovery of new estrogen receptor ligands. nih.govnih.govopenmedicinalchemistryjournal.com These tools allow researchers to analyze large datasets of chemical structures and biological activities, build predictive models, and simulate molecular interactions.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models aim to establish mathematical relationships between the structural properties of compounds and their biological activity. nih.govlouisville.eduacs.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) are used to generate 3D and 2D QSAR models that can predict the binding affinity or activity of new compounds based on their structural features. researchgate.netacs.org

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within the ER binding pocket and estimates the binding affinity. openmedicinalchemistryjournal.com Docking simulations help to visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the receptor, providing insights into the structural basis of binding affinity and specificity. openmedicinalchemistryjournal.comepo.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes of the receptor upon ligand binding and the stability of the complex over time. researchgate.net These simulations can offer deeper insights into the mechanism of receptor activation or antagonism.

Virtual Screening: Computational methods are used to screen large libraries of commercially available or theoretically generated compounds to identify potential ER ligands based on predicted binding affinity or other desired properties. nih.govopenmedicinalchemistryjournal.com

Analytical Methodologies and Bioanalytical Research

In Vitro Bioassays for Estrogen Receptor Ligand Detection and Quantification

Several types of in vitro bioassays are commonly used:

Yeast Estrogen Screen (YES): This is a reporter gene assay that uses genetically modified yeast cells containing the human estrogen receptor. usgs.govnih.gov When an estrogenic compound binds to the receptor, it triggers the expression of a reporter gene (e.g., lacZ), leading to a measurable color change. dphen1.com

Estrogen Receptor-CALUX (Chemically Activated Luciferase Expression): This is another reporter gene assay, but it uses mammalian cells (e.g., human bone U2OS cells) that are transiently transfected with the estrogen receptor and a luciferase reporter gene. nih.gov The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity.

Cell Proliferation Assays (E-Screen): These assays use estrogen-dependent cell lines, such as the human breast cancer cell line MCF-7. dphen1.commdpi.com The proliferation rate of these cells increases in the presence of estrogenic compounds, and this increase can be quantified to determine the estrogenic potency of a substance. usgs.gov

These bioassays can detect the estrogenic effects of substances at very low concentrations (ng/L or pg/L levels). nih.gov They serve as valuable screening tools to complement chemical analysis, as they provide a measure of biological activity rather than just the concentration of a specific chemical. nih.govmdpi.com The results from these assays are often expressed as 17β-estradiol equivalents (EEQ), which allows for the comparison of the estrogenic potency of different samples or compounds. nih.govdphen1.com

Table 2: Characteristics of Common In Vitro Bioassays for Estrogenicity

Bioassay Type Principle Common Cell Line/System Key Measurement
Yeast Estrogen Screen (YES) Ligand-activated transcription of a reporter gene. nih.gov Recombinant Saccharomyces cerevisiae. dphen1.com Colorimetric or fluorometric change.
ER-CALUX Ligand-activated transcription of a luciferase reporter gene. nih.gov Human cell lines (e.g., U2OS, T47D). usgs.govnih.gov Luminescence (light production).

| E-Screen | Estrogen-dependent cell proliferation. usgs.gov | Human breast cancer cell line (MCF-7). dphen1.commdpi.com | Increase in cell number/viability. |

Method Development for Quantitative Analysis in Biological Matrices for Research Purposes

The development of robust bioanalytical methods is fundamental for accurately quantifying Quinestradol and its metabolites in complex biological matrices such as plasma, urine, or tissue for research studies. onlinepharmacytech.infochromatographyonline.com The goal is to create a selective, accurate, and precise process to measure the target analyte. chromatographyonline.com Method development involves several critical steps, including sample preparation, chromatographic separation, and detection. quotientsciences.com

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte. chromatographyonline.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent is added to precipitate proteins, which are then removed by centrifugation. onlinepharmacytech.info

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). onlinepharmacytech.infobiotech-asia.org It is effective for cleaning up complex samples.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interferences are washed away. The analyte is then eluted with a different solvent. phenomenex.com

Chromatography and Detection: As discussed previously, LC-MS/MS is the preferred platform for quantitative bioanalysis due to its high sensitivity and selectivity. onlinepharmacytech.infocsuohio.edu During method development, various parameters are optimized, including the choice of LC column, mobile phase composition, flow rate, and mass spectrometer settings, to achieve the best separation and detection of the analyte. phenomenex.comnih.gov

Method Validation: Once a method is developed, it must be validated to ensure its reliability. onlinepharmacytech.infobiotech-asia.org Validation typically assesses parameters such as accuracy, precision, selectivity, sensitivity (limit of quantification), linearity, recovery, and matrix effects, following guidelines from regulatory bodies.

The development of such validated methods is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of compounds like this compound. onlinepharmacytech.info

Metabolic Fate and Biotransformation Pathways

Prodrug Activation and Bioconversion to Estriol (B74026)

Quinestradol is recognized as a prodrug of estriol. wikipedia.orgwikipedia.org A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolic processes. nih.gov In the case of this compound, the cyclopentyl ether linkage at the C3 position of the estriol molecule masks the phenolic hydroxyl group, rendering the compound less polar and potentially influencing its absorption and distribution. wikipedia.orgiiab.me The bioconversion of this compound involves the enzymatic hydrolysis of this ether bond, releasing the free and biologically active form, estriol. wikipedia.orgwikipedia.org This activation step is essential for this compound to interact with estrogen receptors and elicit estrogenic responses.

Enzymatic Systems Governing this compound Metabolism

The metabolic conversion of this compound to estriol is primarily governed by enzymatic systems. While specific enzymes directly responsible for the cleavage of the cyclopentyl ether in this compound are not extensively detailed in the provided search results, the metabolism of steroid ethers and the general biotransformation of estrogens involve various enzyme classes. These typically include enzymes involved in hydrolysis and potentially cytochrome P450 enzymes, although the direct role of specific CYP enzymes in this compound ether cleavage is not explicitly stated in the search snippets. google.comnih.gov The broad metabolic capacity of the liver and other tissues, including the gut microbiota, contributes to the biotransformation of steroid derivatives. nih.gov

Identification of Metabolites in In Vitro and Animal Studies

Research into the metabolism of this compound and related estrogen derivatives often employs in vitro systems, such as liver microsomes, and in vivo animal studies to identify metabolites and elucidate metabolic pathways. nih.gov While direct studies specifically detailing the metabolites of this compound beyond its conversion to estriol are not provided in the search results, studies on the metabolism of other estrogens like estradiol (B170435) and estrone (B1671321) have identified various transformation products, including hydroxylated and conjugated forms. acs.orgresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used in these studies for the identification and structural elucidation of metabolites. nih.gov

Bioremediation and Environmental Degradation of Estrogen Derivatives in Research Contexts

Estrogen derivatives, including estriol, the active metabolite of this compound, are considered emerging environmental contaminants due to their widespread presence in water systems, largely originating from human and animal waste. mdpi.comacs.orgnih.gov Research has focused on the bioremediation and environmental degradation of these compounds to mitigate their potential endocrine-disrupting effects on aquatic organisms and potentially human health. acs.orgnih.govfrontiersin.org

Studies have investigated the degradation of estriol and other estrogens in various environmental matrices like soil and water. acs.orgmdpi.comresearchgate.net Microorganisms, particularly bacteria, play a significant role in the biodegradation of steroidal estrogens. acs.orgresearchgate.netnih.gov The degradation rates can vary depending on factors such as the specific microbial community, temperature, soil moisture, and the presence of other substances. acs.org For instance, studies have shown that estriol can undergo degradation in soil and water environments, with microorganisms being directly responsible for the process in soil. acs.orgmdpi.com

Photochemical processes, such as UV irradiation often combined with agents like hydrogen peroxide, ozone, or titanium dioxide, have also been explored for the removal and degradation of estriol in water, leading to the identification of various transformation byproducts. researchgate.net Enzymatic approaches, particularly using laccases, have shown potential for the biotransformation and removal of steroidal estrogens from aqueous systems. sci-hub.se

Research findings highlight the interconnected metabolic pathways of naturally occurring steroid estrogens (estrone, 17β-estradiol, and estriol) in aerobic environments, where microorganisms can interconvert these compounds. researchgate.net While estriol is a product of this compound metabolism in the body, its subsequent fate in the environment is subject to these degradation processes.

Data from environmental degradation studies on estrogens illustrate varying half-lives depending on the conditions and the specific estrogen compound. For example, studies on the degradation of 17β-estradiol in soil have shown rapid degradation with a short half-life in nonsterilized soil, indicating microbial activity. acs.org

Here is a summary of some research findings on the environmental degradation of estrogens:

Estrogen CompoundMatrixConditionsObserved Degradation / Half-lifeReference
17β-estradiolSoilNonsterilized soil, 20% moisture, 25°CHalf-life: 0.92 days acs.org
17β-estradiolSoilNonsterilized soil, 10% moisture, 15°CHalf-life: 4.9 days acs.org
EstriolWaterPhotochemical processes (UV/O3, UV/TiO2, UV/H2O2, UV)Degradation kinetics observed researchgate.net
Estrone (E1), 17β-estradiol (E2), Estriol (E3)River WaterIn situ degradation testDegradation occurred in first 12h; E1 > E3 > E2 degradation rate constants mdpi.com

These studies underscore the importance of understanding the environmental fate and degradation pathways of estrogen derivatives like estriol, which can result from the metabolism of compounds such as this compound. mdpi.comacs.org

Emerging Research Avenues and Future Directions

Rational Design of Next-Generation Estrogen Receptor Ligands Inspired by Quinestradol

The rational design of estrogen receptor (ER) ligands is a significant area of research aimed at developing compounds with improved selectivity, efficacy, and pharmacokinetic profiles. This approach involves understanding the interaction between ligands and the estrogen receptor at a molecular level to design molecules with desired properties. While this compound itself is an older synthetic estrogen ether, the principles behind its interaction with ERs, as an estrogen agonist, inform the design of newer compounds. wikipedia.orgwikipedia.org

Current research in rational design focuses on altering ligand preference and developing subtype-selective modulators. For instance, studies have explored combining rational protein design with directed evolution to alter the ligand preference of estrogen receptor alpha (ERα). This has led to the development of variants that respond to different ligands, such as tamoxifen, rather than natural estrogens like estradiol (B170435). nih.govnih.govkuleuven.be Such strategies involve identifying key residues in the receptor's ligand-binding domain and employing techniques like multi-site-directed mutagenesis to create libraries of receptor variants with altered binding characteristics. nih.gov

Furthermore, the rational design of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) is an active area, particularly for applications in breast cancer therapy. rsc.orgnih.govscienceopen.com These next-generation ligands are designed to exhibit tissue-specific ER agonist or antagonist activity or to induce ER degradation, aiming to overcome limitations of existing endocrine therapies, such as resistance. nih.govscienceopen.commdpi.com Computational modeling plays a crucial role in this design process, allowing for the prediction of binding affinities and interactions before chemical synthesis. rsc.org

Rational design efforts are also exploring novel chemical scaffolds. For example, selenophene (B38918) derivatives with basic side chains have been synthesized and evaluated as potential selective estrogen receptor modulators, demonstrating enhanced binding affinity and antagonist potency in some cases compared to compounds without such modifications. rsc.org These studies highlight how structural modifications, guided by rational design principles, can lead to the discovery of potent new ER ligands. rsc.org

Application of Systems Biology and Omics Approaches to Estrogen Receptor Signaling

Systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) are increasingly applied to gain a comprehensive understanding of estrogen receptor signaling and its broader impact on biological systems. nih.govoncohemakey.combioscientifica.comillinois.eduillinois.edujove.comfrontiersin.orgaacrjournals.org This holistic perspective is crucial because ER signaling involves complex networks of interactions, influencing gene expression, protein activity, and metabolic pathways. nih.govoncohemakey.comillinois.edujove.comaacrjournals.org

Studies utilize multi-omics approaches to investigate the effects of estrogen, such as 17β-estradiol (E2), on cellular processes, particularly in the context of estrogen receptor-positive cancers like breast cancer. nih.govjove.comfrontiersin.orgaacrjournals.orgoup.com By integrating data from transcriptomics (RNA-Seq), cistromics (ChIP-Seq for ER binding sites), and metabolomics, researchers can delineate novel molecular mechanisms and gene regulatory circuits controlled by ERs. nih.govillinois.edujove.comaacrjournals.orgoup.com This helps in understanding how ER signaling impacts cellular metabolism and contributes to disease phenotypes. nih.govillinois.edujove.com

For example, integrative computational analysis of transcriptomic, cistromic, and metabolomic data from breast cancer cells treated with estradiol has provided insights into the role of ERα as a master regulator of breast cancer biology. nih.govjove.com These approaches help to uncover the complex interplay between genomic transcription regulation mediated by ERα and non-genomic activation of protein kinase cascades. oncohemakey.com Furthermore, systems biology can help in understanding resistance to endocrine therapies by revealing how ER signaling contributes to the malignancy of cancer cells and identifying alternative signaling pathways involved in resistance. oncohemakey.comfrontiersin.orgaacrjournals.org

Omics approaches also contribute to identifying potential biomarkers and therapeutic targets by providing a global view of molecular changes in response to estrogen or ER-targeted therapies. frontiersin.org The integration of diverse omics datasets, combined with computational modeling, allows for the development of dynamic network models to interrogate estrogen signaling from nucleic acids to proteins and metabolites. aacrjournals.org

Advanced Computational Modeling for Predicting Estrogen Receptor Interactions

Advanced computational modeling techniques are indispensable tools in modern research on estrogen receptors, enabling the prediction and characterization of ligand-ER interactions. nih.govnih.govresearchgate.netfrontiersin.orgsrce.hrbiotech-asia.orgresearchgate.net These methods complement experimental approaches by providing insights into binding affinities, mechanisms of interaction, and the potential activity of novel compounds. nih.govresearchgate.netfrontiersin.org

Two common categories of computational modeling used for studying ER interactions are quantitative structure-activity relationship (QSAR) analysis and molecular docking. nih.govresearchgate.netfrontiersin.orgoup.comresearchgate.net QSAR models use the structural information of ligands to predict binding properties, while molecular docking utilizes the three-dimensional structures of both the ligand and the receptor to predict binding poses and affinities. nih.govresearchgate.netresearchgate.net These methods can be applied to characterize the binding interaction of various estrogens, antiestrogens, and their derivatives with human ERs. nih.gov

Recent advances include the application of machine learning and deep learning approaches to predict ER agonism, antagonism, and binding activities. nih.gov These methods can analyze large datasets of compounds tested against ER activity assays to build predictive models. nih.gov The use of different chemical descriptors and algorithms, including multitask neural networks, has shown promise in modeling mechanistically related endpoints. nih.gov

Beyond docking and QSAR, other computational techniques like molecular dynamics (MD) simulations are used to explore the dynamic binding patterns of ligands within the ER binding site. researchgate.netsrce.hrbiotech-asia.orgresearchgate.net These simulations can provide a more detailed understanding of the conformational changes and interactions that occur upon ligand binding. researchgate.net

Computational modeling is also used in the rational design of new ER ligands by identifying key structural features and residues involved in binding and activity. rsc.orgresearchgate.net Integrating computational approaches with experimental data is considered a powerful strategy for precisely predicting the binding interaction of various estrogenic ligands. nih.gov

Exploration of Estrogen Derivative Roles in Ocular Biology as Prodrugs

The exploration of estrogen derivatives as prodrugs in ocular biology is an emerging research avenue, particularly for addressing conditions like glaucoma and other optic neuropathies. arvojournals.orgmdpi.comarvojournals.orgsemanticscholar.orgresearchgate.netnih.govnih.govnih.gov Estrogens, such as 17β-estradiol (E2), have demonstrated neuroprotective properties and have been considered as potential therapeutic agents for protecting the retina. arvojournals.orgmdpi.comarvojournals.orgresearchgate.netnih.gov However, the systemic administration of estrogens can lead to unwanted peripheral side effects, and their poor ocular bioavailability hinders their direct topical application. arvojournals.orgmdpi.comnih.gov

To overcome these limitations, researchers are developing estrogen prodrugs designed for targeted delivery to the eye. arvojournals.orgmdpi.comarvojournals.orgnih.govnih.gov A notable example is 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), a bioprecursor prodrug of E2. arvojournals.orgmdpi.comarvojournals.orgnih.govnih.govoup.com DHED is designed to be selectively converted to E2 within the central nervous system, including the retina, thereby concentrating the active hormone at the site of action while minimizing systemic exposure. arvojournals.orgmdpi.comsemanticscholar.orgnih.govnih.gov

Studies in animal models have shown that topically administered DHED eye drops can lead to significant concentrations of E2 in the retina without increasing circulating E2 levels, indicating site-specific delivery and reduced peripheral endocrine impact. semanticscholar.orgnih.gov This targeted delivery approach has demonstrated promising results in preclinical models of glaucoma, showing protection of retinal ganglion cells and preservation of visual function. arvojournals.orgmdpi.comarvojournals.orgresearchgate.netnih.gov

The mechanism involves the conversion of the prodrug to the active estrogen within the retina, where E2 can exert its neuroprotective effects through estrogen receptors and potentially other pathways. mdpi.comresearchgate.net Research in this area utilizes techniques such as transcorneal permeability assays, in vitro conversion rate measurements in ocular tissues, and in vivo studies assessing neuroprotection and visual function. arvojournals.orgmdpi.comarvojournals.orgnih.gov Proteomics approaches are also employed to identify protein networks associated with neuroprotection in response to the prodrug treatment. mdpi.comresearchgate.netnih.gov

The development of estrogen prodrugs like DHED represents a potential strategy for safe and effective ocular neurotherapy, leveraging the neuroprotective properties of estrogens while mitigating systemic side effects. mdpi.comsemanticscholar.orgnih.gov

Q & A

Q. What documentation is required for EMA/FDA submissions of this compound-based therapeutics?

  • Methodology : Compile Chemistry, Manufacturing, and Controls (CMC) data, including impurity profiles (ICH Q3A), stability batches, and Good Laboratory Practice (GLP) toxicology reports. Clinical dossiers must include Phase I-III trial data, pharmacovigilance plans, and risk evaluation mitigation strategies (REMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinestradol
Reactant of Route 2
Reactant of Route 2
Quinestradol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.